Dibenzylamine-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

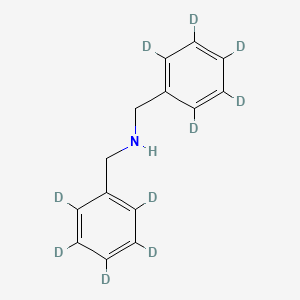

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLUMTFWVZZZND-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CNCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Characteristics of Dibenzylamine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Dibenzylamine-d10. Due to the limited availability of experimental data for the deuterated compound, this guide also includes data for the non-deuterated analog, Dibenzylamine, and discusses the anticipated effects of deuterium substitution on its physical properties. Detailed experimental protocols for determining these characteristics are also provided.

Introduction to this compound

This compound is the isotopically labeled form of Dibenzylamine where ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This substitution is of significant interest in pharmaceutical research, particularly in studies involving metabolic fate, reaction mechanisms, and as an internal standard in quantitative analysis. The replacement of hydrogen with deuterium can influence the physical and chemical properties of a molecule due to the kinetic isotope effect.

Quantitative Data Presentation

| Physical Property | This compound (C₁₄D₁₀H₅N) | Dibenzylamine (C₁₄H₁₅N) | Expected Impact of Deuteration |

| CAS Number | 923282-09-1[1][2] | 103-49-1[3][4] | N/A |

| Molecular Formula | C₁₄D₁₀H₅N[2] | C₁₄H₁₅N[3][4] | Increased mass |

| Molecular Weight | 207.183 g/mol [1][2] | 197.28 g/mol [3][5] | Increased molecular weight |

| Melting Point | Data not available | -26 °C[3][4][6] | Minor change expected |

| Boiling Point | Data not available | 300 °C (with some decomposition)[3][6][7] | Minor change expected |

| Density | Data not available | 1.026 g/mL at 25 °C[3][4][6] | Expected to be slightly higher |

| Water Solubility | Data not available | 0.05 g/L at 20 °C[3] | May be slightly altered[8] |

Note on the Impact of Deuteration:

-

Molecular Weight: The increase in molecular weight is a direct result of replacing ten protium atoms (¹H) with ten deuterium atoms (²H).

-

Density: As density is mass per unit volume and the molecular volume is not expected to change significantly, the increased mass should result in a slightly higher density for this compound compared to Dibenzylamine[9].

-

Melting and Boiling Points: The substitution of hydrogen with deuterium can lead to subtle changes in intermolecular forces, which may slightly alter the melting and boiling points. However, these changes are generally minor.

-

Solubility: Deuteration can sometimes lead to a slight increase in the hydrophilicity of a molecule, which could marginally increase its solubility in water[8].

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical characteristics of this compound.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range[10][11][12][13][14].

Determination of Boiling Point

The boiling point can be determined using a micro boiling point or distillation method.

Procedure (Micro Method):

-

A small volume (a few milliliters) of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point[15][16][17][18].

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Procedure (Pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as water.

-

The density of this compound is calculated by dividing the mass of the sample by its volume[19][20][21].

Determination of Solubility

The aqueous solubility of this compound can be determined using the shake-flask method.

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[22].

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

Caption: Workflow for Physical Characterization of this compound.

References

- 1. This compound | CAS 923282-09-1 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 923282-09-1 | LGC Standards [lgcstandards.com]

- 3. chembk.com [chembk.com]

- 4. Dibenzylamine - Wikipedia [en.wikipedia.org]

- 5. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dibenzylamine 97 103-49-1 [sigmaaldrich.com]

- 7. dibenzylamine suppliers USA [americanchemicalsuppliers.com]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. athabascau.ca [athabascau.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. m.youtube.com [m.youtube.com]

- 20. pubs.aip.org [pubs.aip.org]

- 21. youtube.com [youtube.com]

- 22. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

A Comprehensive Technical Guide to Dibenzylamine-d10

This technical guide provides essential information on Dibenzylamine-d10, a deuterated analog of Dibenzylamine. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for various applications such as mass spectrometry, pharmacokinetic studies, and as internal standards in analytical chemistry.

Physicochemical Properties

This compound is a stable, isotopically labeled form of dibenzylamine where ten hydrogen atoms on the phenyl rings have been replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, which is a key characteristic for its use in mass-based analytical methods.

Data Presentation: Quantitative Data Summary

The table below summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| CAS Number | 923282-09-1 | [1] |

| Molecular Formula | C₁₄D₁₀H₅N | [1] |

| Molecular Weight | 207.337 g/mol | [1] |

| Accurate Mass | 207.183 Da | [1] |

Experimental Protocols

While specific experimental protocols are highly dependent on the application, the use of this compound as an internal standard in a quantitative mass spectrometry assay generally follows these steps:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration. A series of working standard solutions are then prepared by diluting the stock solution.

-

Sample Preparation: The biological matrix (e.g., plasma, urine) or environmental sample is prepared to extract the analyte of interest (unlabeled Dibenzylamine) and the internal standard. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Internal Standard Spiking: A known amount of the this compound internal standard solution is added to all samples, calibration standards, and quality control samples.

-

LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions are optimized to separate the analyte and internal standard from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and this compound.

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated for all samples. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Logical Relationships

The following diagram illustrates the fundamental relationship between the chemical compound, its unique identifier (CAS number), and its physical property (molecular weight).

Caption: Relationship between this compound, its CAS number, and molecular weight.

References

An In-depth Technical Guide on the Isotopic Purity and Enrichment of Dibenzylamine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Dibenzylamine-d10, a deuterated analog of Dibenzylamine. This document is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analytical methods.

Introduction to this compound

This compound is a synthetically produced form of dibenzylamine where ten hydrogen atoms on the two phenyl rings have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to co-elute during chromatography and exhibit similar ionization efficiency. The mass difference, however, allows for its clear differentiation by the mass spectrometer.

Stable isotope-labeled internal standards like this compound are crucial for correcting variations in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of bioanalytical methods. This is particularly important in pharmacokinetic studies, therapeutic drug monitoring, and other applications where reliable quantification is essential.

Isotopic Purity and Enrichment: Quantitative Data

The quality of a deuterated standard is defined by its isotopic purity and enrichment. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while isotopic enrichment indicates the percentage of a specific atomic position that is occupied by a deuterium atom. High isotopic purity and enrichment are critical to minimize interference from the unlabeled analyte and ensure accurate quantification.

Below are tables summarizing typical quantitative data for a high-quality this compound standard, based on representative data for commercially available deuterated internal standards.

Table 1: Isotopic Purity of this compound

| Isotopic Species | Description | Abundance (%) |

| d10 | Fully deuterated Dibenzylamine | > 99.0 |

| d9 | Dibenzylamine with nine deuterium atoms | < 1.0 |

| d8 | Dibenzylamine with eight deuterium atoms | < 0.1 |

| ... | ... | ... |

| d0 | Unlabeled Dibenzylamine | < 0.01 |

Table 2: Isotopic Enrichment of this compound

| Parameter | Specification |

| Deuterium Enrichment | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% |

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of this compound is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Protocol

Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 150-250.

-

Resolution: > 60,000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound sample.

-

Identify the monoisotopic peak of the fully deuterated species ([M+H]⁺) and the peaks corresponding to lower deuterated species (d9, d8, etc.).

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each isotopic species relative to the total integrated area of all isotopic peaks.

-

The isotopic purity is reported as the percentage of the d10 species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the positions of deuteration and estimate the isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a concentration of approximately 10 mg/mL in an NMR tube.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum.

-

-

Data Analysis:

-

In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals from the protons on the phenyl rings should be significantly reduced to very small residual signals.

-

The isotopic enrichment can be estimated by comparing the integral of the residual proton signals in the aromatic region to the integral of a known internal standard or to the signals of the non-deuterated protons on the methylene groups (if they are not deuterated).

-

A very low intensity of the aromatic proton signals confirms a high degree of deuteration.

-

Application: Quantification of Lofepramine in Human Plasma using this compound as an Internal Standard

This compound is an excellent internal standard for the quantification of structurally similar compounds, such as the tricyclic antidepressant lofepramine, in biological matrices.

Experimental Workflow

The following workflow describes a typical bioanalytical method for the quantification of lofepramine in human plasma.

Caption: Workflow for the quantification of lofepramine in plasma using this compound as an internal standard.

Detailed Protocol for Lofepramine Quantification

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare stock solutions of lofepramine and this compound in methanol.

-

Spike blank human plasma with known concentrations of lofepramine to create calibration standards (e.g., 1-1000 ng/mL) and QCs (low, mid, high).

-

-

Sample Preparation:

-

To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 20% B, ramp to 90% B in 3 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Lofepramine: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z [Fragment]⁺

-

This compound (IS): Precursor ion (Q1) m/z 208.2 → Product ion (Q3) m/z 101.1

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas of lofepramine and this compound for all samples.

-

Calculate the peak area ratio of lofepramine to this compound.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of lofepramine in the unknown samples and QCs from the calibration curve.

-

Logical Relationship for Method Validation

A robust bioanalytical method requires thorough validation to ensure its reliability. The following diagram illustrates the key parameters that must be assessed during method validation.

Caption: Key parameters for the validation of a bioanalytical method.

Conclusion

This compound serves as a high-quality internal standard for the accurate and precise quantification of structurally related analytes in complex biological matrices. Its high isotopic purity and enrichment are essential for minimizing analytical variability and ensuring the reliability of results. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis, enabling the development and validation of robust quantitative LC-MS/MS methods.

An In-depth Technical Guide on the Synthesis and Purification of Dibenzylamine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Dibenzylamine-d10, a deuterated isotopologue of dibenzylamine. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require high-purity deuterated compounds for use as internal standards in analytical studies, for metabolic profiling, or for exploring the kinetic isotope effect in drug candidates.

Introduction

This compound, in which the ten hydrogen atoms on the two phenyl rings are replaced with deuterium, is a valuable tool in pharmaceutical research. The primary application of this compound is as an internal standard for the quantification of dibenzylamine or related compounds in biological matrices by mass spectrometry. The mass shift introduced by the deuterium atoms allows for clear differentiation from the unlabeled analyte, leading to more accurate and precise measurements.

This guide outlines two primary synthetic routes for the preparation of this compound, followed by detailed purification protocols. While specific experimental data for this compound is not extensively available in the public domain, the methodologies presented here are based on well-established organic chemistry principles and adaptations from the synthesis of similar deuterated and non-deuterated amines.

Synthesis of this compound

Two plausible and effective synthetic strategies for the preparation of this compound are presented below:

-

Method 1: Reductive Amination of Benzaldehyde-d5 with Benzylamine-d5.

-

Method 2: N-Alkylation of Benzylamine-d5 with Benzyl-d5-halide.

Method 1: Reductive Amination

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. In this proposed synthesis of this compound, benzaldehyde-d5 is reacted with benzylamine-d5 to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde-d5 (1.0 eq) and benzylamine-d5 (1.0 eq) in a suitable solvent such as methanol or ethanol. The reaction can be stirred at room temperature. The formation of the imine can be monitored by techniques like TLC or NMR.

-

Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a common and effective choice. The reducing agent should be added portion-wise at 0 °C to control the reaction temperature.

-

Work-up: After the reduction is complete (as monitored by TLC), the reaction is quenched by the slow addition of water. The organic solvent is then removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

Method 2: N-Alkylation

This method involves the direct alkylation of a primary amine with an alkyl halide. For the synthesis of this compound, benzylamine-d5 is reacted with a benzyl-d5-halide (e.g., bromide or chloride) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

-

Reaction Setup: To a solution of benzylamine-d5 (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq).

-

Addition of Alkylating Agent: To this mixture, add benzyl-d5-bromide (1.0 eq) dropwise at room temperature. The reaction mixture is then typically heated to a temperature between 50-80 °C to drive the reaction to completion. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Purification of this compound

The crude this compound obtained from either synthetic route will likely contain unreacted starting materials and by-products. Therefore, a thorough purification is necessary to achieve the high purity required for its intended applications.

Purification Methods

Two primary methods are recommended for the purification of this compound:

-

Vacuum Distillation: This is an effective method for purifying liquid amines.

-

Recrystallization of the Hydrochloride Salt: This method is suitable for obtaining a highly pure solid form of the amine.

-

Set up a fractional distillation apparatus suitable for vacuum operation.

-

Charge the crude this compound into the distillation flask.

-

Gradually reduce the pressure and begin heating the flask.

-

Collect the fraction that distills at the expected boiling point for this compound. The boiling point of unlabeled dibenzylamine is approximately 300 °C at atmospheric pressure, and significantly lower under vacuum. The deuterated analog is expected to have a very similar boiling point.

-

Salt Formation: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether.

-

Slowly add a solution of hydrochloric acid in ether or bubble dry HCl gas through the solution.

-

The this compound hydrochloride salt will precipitate out of the solution.

-

Filtration: Collect the precipitate by vacuum filtration and wash with cold ether.

-

Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

-

Free-basing (optional): If the free amine is required, the purified hydrochloride salt can be dissolved in water and treated with a base such as sodium hydroxide. The free amine can then be extracted with an organic solvent, dried, and the solvent removed.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. These values are based on typical yields for analogous non-deuterated reactions and general purification efficiencies.

| Parameter | Method 1: Reductive Amination | Method 2: N-Alkylation | Purification Method |

| Starting Materials | Benzaldehyde-d5, Benzylamine-d5 | Benzylamine-d5, Benzyl-d5-bromide | - |

| Expected Crude Yield | 70-85% | 75-90% | - |

| Purification Method | Vacuum Distillation / Recrystallization of HCl salt | Vacuum Distillation / Recrystallization of HCl salt | - |

| Expected Recovery from Purification | 60-80% (Distillation), 70-90% (Recrystallization) | 60-80% (Distillation), 70-90% (Recrystallization) | - |

| Expected Final Purity | >98% | >98% | >99% |

| Analytical Techniques for Purity Assessment | GC-MS, ¹H NMR, ¹³C NMR, HPLC | GC-MS, ¹H NMR, ¹³C NMR, HPLC | GC-MS, ¹H NMR, ¹³C NMR, HPLC |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The choice between the reductive amination and N-alkylation routes will depend on the availability of the deuterated starting materials and the desired scale of the synthesis. Both methods are robust and can be expected to provide the target compound in good yield and high purity after appropriate purification. The purification protocols described, particularly the recrystallization of the hydrochloride salt, are capable of yielding material suitable for the most demanding analytical applications. Researchers should perform small-scale pilot reactions to optimize conditions for their specific laboratory setup and starting material quality.

An In-depth Technical Guide to the Certificate of Analysis for Dibenzylamine-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Dibenzylamine-d10. Understanding the CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled compound for research and development applications.

Product Information and Specifications

A Certificate of Analysis for this compound begins with fundamental identifying information. This section ensures traceability and provides a summary of the product's key characteristics.

Table 1: General Product Information

| Parameter | Specification |

| Analyte Name | This compound |

| CAS Number | 923282-09-1[1] |

| Unlabelled CAS Number | 103-49-1[1] |

| Molecular Formula | C₁₄D₁₀H₅N[1] |

| Molecular Weight | 207.34 g/mol [1] |

| Product Format | Neat |

| Appearance | Colorless oil |

| Storage Temperature | -20°C |

Table 2: Physicochemical Properties

| Parameter | Value |

| Melting Point | -26 °C (for unlabelled)[2][3][4] |

| Boiling Point | 300 °C (for unlabelled)[2][3] |

| Density | 1.026 g/mL at 25 °C (for unlabelled)[2][3] |

| Refractive Index | n20/D 1.574 (for unlabelled)[2][3] |

Quality Control Data

This section details the results of analytical tests performed to confirm the identity, purity, and isotopic enrichment of the specific batch of this compound.

Table 3: Batch Specific Analytical Results

| Test | Method | Result |

| Chemical Purity | GC-MS | >98% |

| Isotopic Purity | Mass Spectrometry | ≥98% |

| Identity | ¹H-NMR, ¹³C-NMR, Mass Spec. | Conforms to structure |

| Residual Solvents | Headspace GC-MS | Meets USP <467> limits |

| Elemental Analysis | ICP-MS | Conforms to specifications |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

A. Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify volatile impurities in the this compound sample.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 500.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify and integrate the peak corresponding to this compound and any impurity peaks. The percentage purity is calculated based on the relative peak areas.

B. Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of deuterium in the this compound molecule.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to accurately measure the mass-to-charge ratio of the molecular ions.[5]

-

Data Acquisition: The instrument is set to acquire data in full scan mode, focusing on the molecular ion region of this compound.

-

Data Analysis: The relative intensities of the ion corresponding to the fully deuterated species (d10) and any less-deuterated species (d0-d9) are measured. The isotopic purity is calculated as the percentage of the d10 species relative to the sum of all related isotopic species.

C. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., chloroform-d or DMSO-d6).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H-NMR and ¹³C-NMR spectra are acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the ¹H-NMR spectrum are analyzed to confirm the positions of the non-deuterated protons. The ¹³C-NMR spectrum is used to confirm the carbon framework of the molecule.

Visualizations

Logical Flow of a Certificate of Analysis

Caption: Logical workflow of a Certificate of Analysis.

Experimental Workflow for Purity and Identity Testing

Caption: Experimental workflow for purity and identity.

References

A Comprehensive Technical Guide to the Solubility of Dibenzylamine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Dibenzylamine-d10. Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on the extensively studied solubility of its non-deuterated counterpart, Dibenzylamine. It is a well-established principle in medicinal chemistry that deuterium substitution has a negligible effect on the physicochemical property of solubility. This guide collates available quantitative and qualitative data, presents a standardized experimental protocol for solubility determination, and visualizes the workflow for this process.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is crucial for any solubility studies. The key properties of Dibenzylamine are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₅D₁₀N |

| Molar Mass | 207.39 g/mol |

| Appearance | Colorless to light yellow oily liquid[1] |

| Odor | Ammonia-like[1] |

| Melting Point | -26 °C[1] |

| Boiling Point | 300 °C[1] |

| Density | 1.026 g/mL at 25 °C[1] |

Solubility Profile of Dibenzylamine

The solubility of Dibenzylamine has been documented in a range of common laboratory solvents. The available data indicates that it is sparingly soluble in water and demonstrates high solubility in various organic solvents.

| Solvent | Quantitative Solubility | Qualitative Description | Temperature (°C) |

| Water | 0.05 g/L[1][2] | Insoluble[1] | 20 |

| Water | 0.4 g/L | - | Not Specified |

| Water | 0.405 g/L | Soluble | 20 |

| Ethanol | Not Specified | Soluble[1][2], Highly Miscible[3] | Not Specified |

| Ether | Not Specified | Soluble[1][2], Highly Miscible[3] | Not Specified |

| Chloroform | Not Specified | Highly Miscible[3] | Not Specified |

| Benzene | Not Specified | Soluble[4] | Not Specified |

Experimental Protocol: Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow undissolved solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for the experimental determination of this compound solubility.

Logical Relationship of Solubility

The solubility of an amine like Dibenzylamine is fundamentally governed by its chemical structure and the properties of the solvent. The following diagram illustrates the key factors influencing its solubility.

Caption: Factors influencing the solubility of Dibenzylamine in different solvent types.

References

Dibenzylamine-d10 safety data sheet (SDS) information

Introduction: This technical guide provides a detailed overview of the safety information for Dibenzylamine-d10. It is important to note that comprehensive safety data for the deuterated form, this compound (CAS 923282-09-1), is not extensively available. Therefore, this document primarily relies on the well-documented safety profile of its non-deuterated analogue, Dibenzylamine (CAS 103-49-1), as a surrogate. The primary difference between these compounds is isotopic substitution, which is generally not expected to significantly alter the fundamental chemical hazards. This guide is intended for researchers, scientists, and professionals in drug development who may handle this substance.

Chemical Identification

| Identifier | Dibenzylamine | This compound |

| CAS Number | 103-49-1[1][2][3] | 923282-09-1[4] |

| Molecular Formula | C14H15N[1][3] | C14D10H5N[4] |

| Molecular Weight | 197.28 g/mol [1] | 207.34 g/mol [4] |

| Synonyms | N-(Phenylmethyl)benzenemethanamine, N,N-Dibenzylamine[1][2] | 1-(2,3,4,5,6-pentadeuteriophenyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]methanamine[4] |

Hazard Identification and Classification

Dibenzylamine is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Pictograms:

GHS Hazard Statements: [5]

GHS Precautionary Statements (selected): [5]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Dibenzylamine.

| Property | Value |

| Physical State | Liquid[3][7] |

| Appearance | Colorless to light yellow oily liquid[8] |

| Odor | Ammonia-like[3][7][8] |

| Melting Point | -26 °C (-14.8 °F)[3] |

| Boiling Point | 300 °C (572 °F)[3][8] |

| Density | 1.026 g/mL at 25 °C[8] |

| Flash Point | 143 °C (289.4 °F) - closed cup |

| Autoignition Temperature | 425 °C (797 °F)[3] |

| Water Solubility | 0.05 g/L (at 20 °C)[3] |

| Vapor Pressure | 0.3 Pa at 20 °C[3] |

Toxicological Information

Dibenzylamine is harmful if swallowed and causes severe skin burns and eye damage.[2][7]

Acute Toxicity Data:

| Route | Species | Value | Test Guideline |

| Dermal | Rat | LD50 > 2,000 mg/kg | OECD Test Guideline 402 |

| Oral | - | Acute toxicity, Category 4 | - |

Skin Corrosion/Irritation:

-

Species: Rabbit

-

Result: Corrosive, category 1C (responses occur after exposures between 1 and 4 hours).

Germ Cell Mutagenicity:

-

Test: Ames test

-

System: S. typhimurium

-

Result: Negative

Experimental Protocols

Dermal Toxicity Study (as per OECD Test Guideline 402): The acute dermal toxicity of Dibenzylamine was assessed in rats. A limit test was likely performed where a dose of 2,000 mg/kg of the substance was applied to the shaved skin of the animals. The application site was covered with a porous gauze dressing for a 24-hour exposure period. The animals were observed for mortality and clinical signs of toxicity for up to 14 days. The result, LD50 > 2,000 mg/kg, indicates that the lethal dose is above this limit.

Ames Test (as per OECD Test Guideline 471): This in vitro test for bacterial reverse mutation assesses the potential of a substance to induce gene mutations. Strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis are used. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies compared to the control. The negative result for Dibenzylamine suggests it is not mutagenic under the conditions of this test.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling and Storage Workflow:

Specific PPE Recommendations:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection: Wear appropriate gloves and clothing to prevent skin exposure.[3][9] A PVC apron is also recommended.[7]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[9]

Emergency Procedures

First Aid and Emergency Response Logical Flow:

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[9]

-

Specific Hazards: Combustible. Vapors are heavier than air and may form explosive mixtures with air on intense heating. Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][7]

Accidental Release Measures:

-

Avoid breathing vapors and contact with skin and eyes.[7]

-

Absorb the spill with inert material (e.g., dry sand or earth) and place it into a chemical waste container.[9]

-

Prevent the product from entering drains as it is very toxic to aquatic life.[2]

Ecological Information

Dibenzylamine is classified as very toxic to aquatic life with long-lasting effects.[2] Discharge into the environment must be avoided.

Ecotoxicity Data:

| Test | Species | Value | Exposure Time | Test Guideline |

| Toxicity to algae | Desmodesmus subspicatus (green algae) | NOEC: 0.1 mg/l | 72 h | OECD Test Guideline 201 |

| Toxicity to microorganisms | Activated sludge | EC50: 171 mg/l | 30 min | OECD Test Guideline 209 |

Persistence and Degradability:

-

Result: Not readily biodegradable.

-

Biodegradation: 3% after 28 days.

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions.

-

Conditions to Avoid: Incompatible products.[3]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][3]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[3]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Chemicals should be left in their original containers, and not mixed with other waste. Uncleaned containers should be handled as the product itself. This material and its container must be disposed of as hazardous waste.[7]

References

- 1. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. riskandsafety.com [riskandsafety.com]

- 3. fishersci.fr [fishersci.fr]

- 4. This compound | CAS 923282-09-1 | LGC Standards [lgcstandards.com]

- 5. echemi.com [echemi.com]

- 6. Dibenzylamine - Wikipedia [en.wikipedia.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Dibenzylamine | 103-49-1 [chemicalbook.com]

- 9. Dibenzylamine(103-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Commercial Suppliers of Dibenzylamine-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of Dibenzylamine-d10, a deuterated analog of Dibenzylamine. This document is intended for researchers, scientists, and drug development professionals who require high-purity, isotopically labeled compounds for use as internal standards in quantitative analysis, in metabolic studies, or as tracers in various research applications.

Introduction to this compound

This compound (CAS No. 923282-09-1) is a stable isotope-labeled version of Dibenzylamine where ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight (approximately 207.34 g/mol ) compared to its non-deuterated counterpart (approximately 197.28 g/mol ). The near-identical physicochemical properties to the endogenous compound, combined with the distinct mass difference, make this compound an ideal internal standard for mass spectrometry-based quantification methods, such as LC-MS and GC-MS. The use of deuterated standards can significantly improve the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample processing.

Commercial Availability

Several reputable chemical suppliers specialize in the synthesis and distribution of high-purity deuterated compounds, including this compound. These suppliers are crucial for ensuring the quality and reliability of research and development outcomes. Below is a summary of prominent commercial suppliers offering this product.

| Supplier | Product Number | CAS Number | Molecular Formula | Additional Information |

| LGC Standards (Distributor for Toronto Research Chemicals) | TRC-D417507 | 923282-09-1 | C₁₄H₅D₁₀N | Offers the product in various pack sizes. A Certificate of Analysis (CoA) is available, providing detailed quality control data. |

| MedChemExpress | HY-Y1067S | 923282-09-1 | C₁₄H₅D₁₀N | Provides the product with a Certificate of Analysis and an HPLC report. Purity is typically specified as >98%. |

Technical Specifications and Quality Control

The quality of isotopically labeled standards is paramount for their effective use in sensitive analytical applications. Commercial suppliers of this compound employ rigorous quality control measures to ensure the chemical purity and isotopic enrichment of their products. While specific values may vary by batch, the following sections detail the typical analytical techniques and expected specifications.

Data Presentation: Representative Product Specifications

| Parameter | Typical Specification | Analytical Method(s) |

| Chemical Purity | ≥98% | HPLC, GC-MS, qNMR |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry, NMR |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

Note: The data presented in this table are representative. Researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier for precise quantitative data.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary to the commercial suppliers. However, this section provides generalized methodologies based on established chemical principles for the synthesis, purification, and quality control of deuterated amines.

Synthesis: General Procedure for Reductive Amination with Deuterated Reagents

A common method for the synthesis of secondary amines is reductive amination. To produce this compound, this would typically involve the reaction of a deuterated benzaldehyde with a deuterated benzylamine, or the reaction of benzaldehyde with benzylamine in the presence of a deuterium source. A generalized protocol is as follows:

-

Reaction Setup: To a solution of Benzaldehyde-d5 (1.0 equivalent) in a suitable deuterated solvent (e.g., Methanol-d4) is added Benzylamine-d5 (1.0-1.2 equivalents).

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by TLC or LC-MS.

-

Reduction: A reducing agent, such as sodium borodeuteride (NaBD₄), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the imine is fully reduced.

-

Workup: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Quality Control Analysis: A Generalized Workflow

The following outlines a typical workflow for the quality control of commercially supplied this compound.

Caption: A generalized workflow for the quality control of commercially supplied this compound.

Detailed Methodologies for Key Experiments

1. Identity Confirmation by ¹H NMR and ¹³C NMR Spectroscopy:

-

Objective: To confirm the chemical structure of this compound.

-

Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: The spectrum is expected to show a significant reduction in the signals corresponding to the aromatic protons due to deuteration. The remaining signals for the benzylic protons (-CH₂-) and the amine proton (-NH-) should be present at their characteristic chemical shifts.

-

¹³C NMR Analysis: The spectrum should show the expected number of carbon signals for the dibenzylamine structure. The carbon signals of the deuterated phenyl rings will appear as multiplets due to C-D coupling.

2. Chemical Purity Assessment by HPLC:

-

Objective: To determine the percentage of the main component and to detect any non-deuterated or other impurities.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid).

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

-

Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

3. Isotopic Enrichment Determination by Mass Spectrometry:

-

Objective: To determine the percentage of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., GC-MS or LC-MS/MS).

-

Analysis: The mass spectrum of the sample is acquired. The relative intensities of the molecular ion peak of this compound (m/z ≈ 207.34) and the ion peaks of the lower deuterated species (d9, d8, etc.) are measured. The isotopic enrichment is calculated based on the distribution of these isotopic peaks.[1]

Logical Relationships in Supplier Selection

The selection of a suitable commercial supplier for this compound involves a logical decision-making process based on several key factors.

Caption: Logical workflow for selecting a commercial supplier of this compound.

Conclusion

The commercial availability of high-purity this compound from specialized suppliers is essential for the advancement of research in drug metabolism, pharmacokinetics, and various fields requiring precise quantitative analysis. Researchers should carefully evaluate suppliers based on the quality of their products, the comprehensiveness of their analytical documentation, and their technical support. By understanding the technical specifications and the underlying methodologies for synthesis and quality control, scientists can confidently select and utilize these critical research materials.

References

The Indispensable Anchor: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, achieving accuracy and precision is paramount. This in-depth technical guide provides a comprehensive overview of deuterated internal standards, their core principles, and their critical role in ensuring data integrity, particularly in mass spectrometry-based assays.

Deuterated internal standards are synthetic versions of an analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle modification results in a compound that is chemically almost identical to the analyte of interest but has a different molecular weight, allowing it to be distinguished by a mass spectrometer. Their near-identical physicochemical properties make them the gold standard for correcting for variability throughout the entire analytical workflow, from sample preparation to final detection.

Core Principles and Unparalleled Advantages

The fundamental principle behind the use of a deuterated internal standard is that it behaves identically to the analyte during sample extraction, derivatization, chromatography, and ionization.[1] By adding a known amount of the deuterated standard to a sample at the earliest stage of preparation, any subsequent loss of analyte will be mirrored by a proportional loss of the internal standard. Similarly, any variations in instrument response, such as ion suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the internal standard to the same degree.[2]

The use of deuterated internal standards offers several key advantages over other types of internal standards (e.g., structural analogs):

-

Co-elution with the Analyte: Due to their similar chemical properties, deuterated standards typically co-elute with the analyte in chromatographic separations. This is crucial for compensating for matrix effects that can vary across the chromatographic peak.[1]

-

Similar Ionization Efficiency: The analyte and its deuterated counterpart exhibit nearly identical ionization behavior in the mass spectrometer's ion source, ensuring that any fluctuations in ionization efficiency are corrected for.

-

Correction for Extraction Recovery: Any analyte lost during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be accounted for by the corresponding loss of the deuterated internal standard.

-

Increased Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the precision and accuracy of the quantitative results are significantly improved.

-

Regulatory Acceptance: Regulatory bodies such as the FDA and EMA recommend the use of stable isotope-labeled internal standards in bioanalytical method validation to ensure the reliability of data submitted for drug approval.[3][4][5]

The logical workflow for employing a deuterated internal standard in quantitative analysis is depicted below.

Data-Driven Evidence: The Impact of Deuterated Internal Standards

The theoretical advantages of using deuterated internal standards are borne out by empirical data. The inclusion of a deuterated analog significantly reduces the variability of analytical results, leading to more reliable and reproducible data.

Case Study 1: Therapeutic Drug Monitoring of Sirolimus

In the therapeutic drug monitoring of the immunosuppressant drug sirolimus, the use of a deuterated internal standard (sirolimus-d3) markedly improved assay precision compared to a structural analog internal standard (desmethoxyrapamycin).[6]

| Internal Standard Type | Concentration (ng/mL) | Inter-patient Assay Imprecision (CV%) |

| Structural Analog (DMR) | 5.0 | 9.7% |

| 10.0 | 8.5% | |

| 20.0 | 7.6% | |

| Deuterated (Sirolimus-d3) | 5.0 | 5.7% |

| 10.0 | 3.8% | |

| 20.0 | 2.7% |

Data adapted from a study on sirolimus measurement by HPLC-ESI-MS/MS.[6]

Case Study 2: Pesticide Analysis in Complex Matrices

The analysis of pesticides in diverse and complex matrices such as cannabis flower, edibles, and concentrates is prone to significant matrix effects. A study demonstrated that using a suite of deuterated internal standards dramatically improved the accuracy and reduced the relative standard deviation (RSD) of the measurements across different matrices.[7]

| Analyte | Matrix | Accuracy without IS | Accuracy with Deuterated IS | RSD without IS | RSD with Deuterated IS |

| Myclobutanil | Flower | 95.2% | 102.1% | 15.3% | 4.5% |

| Edible | 65.8% | 98.7% | 25.1% | 6.2% | |

| Concentrate | 135.4% | 105.3% | 30.8% | 7.1% | |

| Spiromesifen | Flower | 101.5% | 103.2% | 12.8% | 5.1% |

| Edible | 72.3% | 99.5% | 28.4% | 7.8% | |

| Concentrate | 142.1% | 106.8% | 35.2% | 8.3% |

Illustrative data based on the findings of a study on pesticide analysis in cannabis matrices.[7]

Detailed Experimental Protocols

The successful implementation of deuterated internal standards requires robust and well-defined experimental protocols. Below are examples of sample preparation methodologies for common applications.

Protocol 1: Therapeutic Drug Monitoring of Immunosuppressants in Whole Blood

This protocol is a representative example for the quantification of drugs like tacrolimus, sirolimus, and cyclosporine A in whole blood samples.

-

Sample Aliquoting: Aliquot 100 µL of calibrators, quality controls, and patient whole blood samples into microcentrifuge tubes.

-

Internal Standard Spiking: Add 25 µL of the working internal standard solution (containing the deuterated analogs of the analytes in methanol) to each tube.

-

Erythrocyte Lysis: Add 200 µL of zinc sulfate in water to each tube and vortex for 10 seconds to lyse the red blood cells.

-

Protein Precipitation: Add 500 µL of methanol to each tube to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the tubes for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a 96-well plate.

-

LC-MS/MS Analysis: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.

The sample preparation workflow for this protocol is visualized below.

References

The Versatility of Dibenzylamine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dibenzylamine, a secondary amine with the formula (C₆H₅CH₂)₂NH, serves as a crucial building block and versatile reagent in a multitude of organic synthesis applications. Its utility spans from the production of essential industrial chemicals to its role as a protective agent in the intricate synthesis of complex molecules. This in-depth technical guide explores the core applications of dibenzylamine, providing detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Precursor for High-Performance Vulcanization Accelerators

A primary industrial application of dibenzylamine is in the synthesis of non-carcinogenic vulcanization accelerators for the rubber industry. These accelerators, namely Zinc Dibenzyldithiocarbamate (ZBEC) and Tetrabenzylthiuram Disulfide (TBZTD), offer safer alternatives to traditional accelerators that can generate harmful nitrosamines.[1]

Synthesis of Zinc Dibenzyldithiocarbamate (ZBEC)

ZBEC is synthesized through the reaction of dibenzylamine with carbon disulfide in the presence of a zinc source, typically zinc oxide.

Reaction Scheme:

Caption: Synthesis of ZBEC from dibenzylamine.

Experimental Protocol: Preparation of Zinc Dibenzyldithiocarbamate (ZBEC) [2][3][4]

-

Charging the Reactor: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, add 240g of xylene, 50g of dibenzylamine, and 0.7g of a surfactant (e.g., sodium dodecylbenzene sulfonate).[2]

-

Addition of Reagents: Add 21.0g of carbon disulfide (CS₂) and 10g of zinc oxide (ZnO) to the mixture.[2]

-

Reaction: While stirring, heat the mixture to 40°C and maintain this temperature for 5 hours.[2]

-

Work-up and Isolation: After the reaction is complete, cool the mixture and filter the solid product. The filter cake is then subjected to azeotropic distillation with water to remove the xylene solvent. The remaining solid is dried to obtain the final ZBEC product.[2]

Quantitative Data for ZBEC Synthesis:

| Parameter | Value | Reference |

| Molar Ratio (DBA:CS₂:ZnO) | 1 : 1.05-1.2 : 0.53-0.58 | [3] |

| Reaction Temperature | 25-60°C | [4] |

| Reaction Time | 4-6 hours | [4] |

| Yield | High | [2][4] |

Synthesis of Tetrabenzylthiuram Disulfide (TBZTD)

TBZTD is another important vulcanization accelerator derived from dibenzylamine. Its synthesis involves the reaction of dibenzylamine with carbon disulfide, followed by an oxidation step.

Reaction Scheme:

Caption: Two-step synthesis of TBZTD from dibenzylamine.

Experimental Protocol: Preparation of Tetrabenzylthiuram Disulfide (TBZTD) [5][6][7][8]

-

Initial Reaction: In a reactor, add 600kg of water and start stirring. At a temperature of 20-30°C, add 9.5kg of carbon disulfide, followed by the slow addition of 12.0kg of dibenzylamine. This feeding process is repeated four times, with a holding time of 0.5 hours after each addition.[5]

-

Oxidation: Continuously and slowly add 56.3kg of a 10% hydrogen peroxide solution. The reaction mixture is then gradually heated to reflux to recover the carbon disulfide, and the reaction is continued for 1 hour.[5]

-

Isolation: After the reaction is complete, the mixture is separated to obtain the white-like TBZTD product.[5]

Quantitative Data for TBZTD Synthesis:

| Parameter | Value | Reference |

| Molar Ratio (DBA:CS₂:NaOH:H₂O₂) | 1 : 1-1.3 : 0.95-1.2 : 0.45-0.60 | [8] |

| Reaction Temperature (Step 1) | 20-30°C | [6] |

| Reaction Temperature (Step 2) | Reflux | [5] |

| Yield | >98% | [8] |

| Melting Point | 128.2 - 132.1°C | [5][8] |

Dibenzylamine as a Protecting Group for Amines

In multi-step organic synthesis, particularly in the synthesis of peptides and complex natural products, the protection of amine functionalities is crucial. The dibenzyl group (Bn₂) serves as a robust protecting group for primary amines, being stable to a wide range of reaction conditions.

Deprotection of N-Dibenzylamines

The removal of the dibenzyl protecting group is most commonly achieved through catalytic transfer hydrogenation, which offers a milder and often faster alternative to high-pressure hydrogenation.

Deprotection Workflow:

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Dibenzylamine: A Versatile Biochemical Reagent in Life Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dibenzylamine (DBA), a secondary amine with the formula (C₆H₅CH₂)₂NH, has emerged as a significant biochemical reagent with diverse applications in the life sciences. Its utility spans from a fundamental building block in the synthesis of complex bioactive molecules to its intrinsic biological activities. This technical guide provides a comprehensive overview of the core applications of dibenzylamine, focusing on its role in the synthesis of compounds with neuroprotective and antiproliferative properties, its function as a protecting group in peptide synthesis, and its own bioactivities. Detailed experimental methodologies, quantitative data, and visual representations of relevant signaling pathways and workflows are presented to support researchers in leveraging the full potential of this versatile compound.

Synthetic Applications in Drug Discovery and Development

Dibenzylamine serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and bioactive molecules. Its benzyl groups can be readily introduced and later removed, making it a valuable scaffold in medicinal chemistry.

Precursor for Neuroprotective Agents

Dibenzylamine and its derivatives have been investigated for their neuroprotective effects, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists. Overactivation of NMDA receptors is implicated in excitotoxic neuronal cell death in various neurological disorders.

Synthesis of Dibenzylamine Analogs as Neuroprotective Agents:

A general approach to synthesizing neuroprotective dibenzylamine analogs involves the modification of the benzyl rings or the secondary amine. For instance, the introduction of specific substituents on the aromatic rings can modulate the compound's affinity for the NMDA receptor.

Experimental Protocol: Synthesis of a Dibenzylamine Derivative

This protocol outlines a general procedure for the synthesis of a substituted dibenzylamine derivative.

Materials:

-

Substituted benzaldehyde

-

Benzylamine

-

Reducing agent (e.g., sodium borohydride, NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve the substituted benzaldehyde (1.0 eq) and benzylamine (1.0 eq) in methanol.

-

Stir the mixture at room temperature for 1 hour to form the corresponding imine.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Intermediate in the Synthesis of Antiproliferative Agents

Dibenzylamine is a key precursor in the synthesis of various compounds exhibiting antiproliferative activity against cancer cell lines. One notable example is its use in the synthesis of flavonol derivatives.

Synthesis of 3',4'-Dibenzyloxyflavonol:

The synthesis of 3',4'-dibenzyloxyflavonol, a compound with demonstrated antiproliferative properties, can be achieved through the protection of catechol with benzyl groups, followed by further synthetic modifications. While dibenzylamine itself is not directly incorporated into the final flavonol structure, the use of benzyl protecting groups is a related synthetic strategy. A more direct application involves the synthesis of nitrogen-containing heterocyclic compounds with antitumor activity where dibenzylamine can be a key starting material.

Experimental Protocol: Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HL-60)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (e.g., a dibenzylamine derivative) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Dibenzylamine as a Protecting Group in Peptide Synthesis

In peptide synthesis, the protection of the amine groups of amino acids is crucial to prevent unwanted side reactions. The dibenzyl group can be used as a protecting group for the α-amino group of amino acids.

Workflow for Peptide Synthesis using Dibenzyl Protection:

Experimental Protocol: Deprotection of a Dibenzylamino Group

This protocol outlines the removal of the dibenzyl protecting group from an amino acid or peptide.[1]

Materials:

-

N,N-Dibenzyl protected compound

-

Palladium on activated carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) supply

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the N,N-dibenzyl protected compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Connect the flask to a hydrogen gas supply (balloon or hydrogenation apparatus).

-

Evacuate the flask and refill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol or ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.

Biological Activities of Dibenzylamine and Its Derivatives

Beyond its role as a synthetic intermediate, dibenzylamine and its derivatives have been shown to possess intrinsic biological activities.

Anticonvulsant Activity and NMDA Receptor Antagonism

Dibenzylamine has been reported to exhibit anticonvulsant effects by acting as a non-competitive antagonist of the NMDA receptor. This action blocks the ion channel of the receptor, preventing excessive influx of Ca²⁺ and subsequent excitotoxicity.

Signaling Pathway of NMDA Receptor Antagonism:

Antiproliferative Activity and Induction of Apoptosis

Certain derivatives of dibenzylamine, such as 3',4'-dibenzyloxyflavonol, have demonstrated potent antiproliferative activity against various cancer cell lines, including human leukemia cells.[2] The mechanism of action often involves the induction of apoptosis through the activation of the caspase signaling cascade.

Signaling Pathway of Caspase-Mediated Apoptosis:

Quantitative Data

The biological activity of dibenzylamine and its derivatives is often quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) or the median lethal dose (LD₅₀). The following tables summarize some of the reported quantitative data for dibenzylamine derivatives.

Table 1: Antiproliferative Activity of a Dibenzylamine Derivative

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3',4'-Dibenzyloxyflavonol | HL-60 (Human Leukemia) | 0.8 ± 0.1 | [2] |

Table 2: Cholesteryl Ester Transfer Protein (CETP) Inhibitory Activity of Dibenzylamine Derivatives

| Compound Derivative | % Inhibition at 10 µM | IC₅₀ (µM) | Reference |

| Benzylamino Benzamide 9a | - | 1.36 | [3] |

| Benzylamino Benzamide 9b | - | 0.69 | [3] |

| Benzylamino Benzamide 8j | 82.2 | 1.3 | [2][4] |

| N,N-disubstituted-4-arylthiazole-2-methylamine 30 | - | 0.79 ± 0.02 | [5] |

Conclusion